molecular formula C18H38N8O4S B1473989 1-Hexyl 4,5-diamino pyrazole sulfate CAS No. 1361000-03-4

1-Hexyl 4,5-diamino pyrazole sulfate

Cat. No.: B1473989
CAS No.: 1361000-03-4
M. Wt: 462.6 g/mol
InChI Key: YXIPRERMSJCCGC-UHFFFAOYSA-N
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Description

1-Hexyl 4,5-diamino pyrazole sulfate ( 1361000-03-4) is a pyrazole-based compound primarily utilized in scientific research as a precursor in oxidative hair dye formulations . As a primary intermediate, it functions by undergoing a chemical reaction with coupler compounds in the presence of an oxidizing agent, such as hydrogen peroxide, to form indo dyes that provide long-lasting color to keratin fibers . The European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that this compound is safe for use in oxidative hair dye products at a maximum on-head concentration of 1.0% . Its key researched advantage lies in its enhanced stability profile during storage compared to non-salt forms, while still enabling excellent color intensity and varied shades when combined with appropriate couplers . The compound is identified as a moderate skin sensitiser, and appropriate safety precautions should be taken during handling . This product is intended For Research Use Only and is strictly not for human or veterinary or cosmetic application .

Properties

IUPAC Name

2-hexylpyrazole-3,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H18N4.H2O4S/c2*1-2-3-4-5-6-13-9(11)8(10)7-12-13;1-5(2,3)4/h2*7H,2-6,10-11H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIPRERMSJCCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=C(C=N1)N)N.CCCCCCN1C(=C(C=N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020932
Record name 1H-​Pyrazole-​4,​5-​diamine, 1-​hexyl-​, sulfate (2:1)
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Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361000-03-4
Record name 1-Hexyl 4,5-diamino pyrazole sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361000034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-​Pyrazole-​4,​5-​diamine, 1-​hexyl-​, sulfate (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hexyl-1H-pyrazole-4,5-diamine sulfate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-HEXYL 4,5-DIAMINO PYRAZOLE SULFATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Stepwise Synthesis (Adapted from Related Pyrazole Sulfate Preparations):

Step Process Description Conditions Outcome
1 Reaction of hexylamine with 4,5-diamino pyrazole Controlled temperature (e.g., 70-80°C), controlled pressure Formation of 1-hexyl-4,5-diamino pyrazole intermediate
2 Acidification with sulfuric acid Low temperature (0-5°C), slow addition over 30 minutes Formation of sulfate salt, crystallization occurs
3 Filtration and washing Methanol wash, vacuum drying at ~50°C Pure 1-Hexyl 4,5-diamino pyrazole sulfate crystals

This approach is derived from industrial practices that emphasize controlled addition of acid to prevent side reactions and ensure high purity of the sulfate salt.

Comparative Analysis with Hydroxyethyl Analog Preparation

The preparation of 4,5-diamino-1-(2-hydroxyethyl)pyrazole sulfate provides a useful model for understanding the complexity and optimization strategies applicable to 1-hexyl derivatives.

Key Features of Hydroxyethyl Analog Preparation:

  • Starting materials: 2-hydroxyethylhydrazine and alkyl (ethoxymethylene)cyanoacetate
  • Reaction involves cyclization, hydrolysis, decarboxylation, nitrosation, and hydrogenation steps
  • Use of palladium on activated carbon catalyst for hydrogenation
  • Multi-step process with intermediate isolations to ensure purity
  • Final acid addition (sulfuric acid) to form sulfate salt with crystallization and purification

Though the alkyl substituent differs (hydroxyethyl vs. hexyl), the fundamental pyrazole ring formation and sulfate salt formation share mechanistic similarities. The hydroxyethyl process highlights challenges such as multi-step synthesis, catalyst deactivation by halogens, and the need for controlled reaction conditions.

Research Findings and Optimization

Industrial Synthesis Optimization

  • Yield Improvement: Industrial methods optimize the molar ratios of hexylamine and 4,5-diamino pyrazole to maximize conversion.
  • By-product Reduction: Controlled reaction parameters reduce side reactions, minimizing impurities.
  • Cycle Time Reduction: Process intensification techniques shorten synthesis time, improving throughput.
  • Purification: Use of methanol washing and vacuum drying ensures removal of residual solvents and by-products.

Catalyst and Reaction Conditions

  • Hydrogenation catalysts (e.g., Pd/C) are critical in related pyrazole syntheses but may be less relevant for direct hexylamine substitution.
  • Temperature control during acid addition prevents decomposition and ensures high crystallinity of the sulfate salt.

Data Table Summarizing Preparation Parameters

Parameter Typical Range/Value Notes
Reaction temperature 70-80°C For hexylamine and 4,5-diamino pyrazole reaction
Acid addition temperature 0-5°C To control crystallization and purity
Reaction pressure Atmospheric to slight overpressure Ensures reaction completeness
Solvent Water, ethanol, or methanol Used for dissolution and washing
Catalyst (if hydrogenation) 5-10% Pd on activated carbon Relevant for analog syntheses
Reaction time Several hours (3-5 hrs typical) Depends on step and scale
Purification method Filtration, washing, vacuum drying To obtain pure sulfate salt crystals

Summary of Preparation Methods

  • The primary method for preparing 1-Hexyl 4,5-diamino pyrazole sulfate is the direct reaction of hexylamine with 4,5-diamino pyrazole, followed by acidification with sulfuric acid.
  • Industrial synthesis focuses on optimizing reaction conditions to improve yield and reduce by-products.
  • Insights from related pyrazole sulfate preparations provide a framework for understanding the multi-step synthesis, purification, and catalyst use.
  • Process parameters such as temperature, pressure, solvent choice, and acid addition rate are critical for product quality.
  • The final product is isolated by crystallization, filtration, washing, and drying to obtain a stable sulfate salt suitable for cosmetic applications.

Chemical Reactions Analysis

1-Hexyl 4,5-diamino pyrazole sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction is crucial in its application as an oxidative hair dye. The compound reacts with oxidizing agents to form colored products.

    Reduction: Though less common, reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, altering its chemical behavior.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1-Hexyl 4,5-diamino pyrazole sulfate has several significant applications:

Chemistry

  • Used in the study of stability and reactivity of pyrazole derivatives.
  • Investigated for its role in synthesizing other chemical compounds.

Biology

  • Research focuses on its potential effects on biological systems, including its moderate skin sensitization properties.
  • Studies have explored its interaction with cellular pathways related to hair pigmentation.

Medicine

  • Ongoing investigations into therapeutic applications, particularly in dermatology due to its skin interaction properties.
  • Potential applications in treating hair-related conditions.

Industry

  • Widely employed in the cosmetic industry for hair dye formulations, providing vibrant and long-lasting colors.
  • Functions as a precursor in oxidative hair dye formulations where it undergoes oxidation to form chromophores that impart color to hair.

The biological activity of 1-Hexyl 4,5-diamino pyrazole sulfate is influenced by its interactions with various biological targets:

  • Skin Sensitization : Research indicates that it can act as a moderate skin sensitizer, necessitating safety assessments for cosmetic use .
  • Toxicity Studies : Various studies have been conducted to assess its toxicity profile, including acute oral toxicity and repeated dose toxicity assessments in animal models .
  • Safety Assessment : A comprehensive safety assessment was performed on various formulations containing 1-Hexyl 4,5-diamino pyrazole sulfate. The study highlighted its absorption characteristics through skin and potential systemic exposure levels under typical usage conditions .
  • Toxicokinetics Study : In vivo studies demonstrated that after dermal exposure to formulations containing this compound, a significant proportion remained on the skin surface while minimal systemic absorption occurred .
  • Genotoxicity Testing : In vitro tests indicated that while there were instances of chromosomal aberrations at high concentrations without metabolic activation, overall findings suggested limited genotoxic risk under typical exposure scenarios .

Mechanism of Action

The mechanism of action of 1-Hexyl 4,5-diamino pyrazole sulfate in hair dye formulations involves its reaction with oxidizing agents to form colored compounds. This process occurs through the oxidation of the amino groups, leading to the formation of chromophores that impart color to the hair. The molecular targets include the hair’s keratin structure, where the dye molecules bind and produce the desired color .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate
  • Structural Difference : Replaces the hexyl group with a hydroxyethyl (-CH₂CH₂OH) side chain.
  • Function : Similar oxidative hair dye precursor, but with slightly lower solubility in hydrophobic formulations due to its polar hydroxyethyl group .
  • Safety : CIR deems it safe at ≤1.0% concentration, though it shares hematological risks (e.g., ↓ hemoglobin, ↑ mean corpuscular volume) with other aromatic amines .
  • Synthesis : Simplified preparation via 2-hydroxyethylhydrazine and pyrazole intermediates , contrasting with the hexyl variant’s multi-step organic synthesis .
4,5-Diamino-1-(2-Methoxyethyl) Pyrazole Sulfate
  • Structural Difference : Methoxyethyl (-CH₂CH₂OCH₃) substituent.
  • Function : Less common in commercial dyes due to reduced color intensity compared to hexyl/hydroxyethyl variants .
  • Safety: Limited data, but methoxy groups may increase metabolic stability and reduce dermal penetration .
1-Methyl 4,5-Diamino Pyrazole
  • Structural Difference : Methyl (-CH₃) group instead of hexyl.
  • Function : Smaller alkyl chain reduces solubility in dye bases, limiting its use to semi-permanent formulations .
  • Reactivity : Faster oxidation kinetics but shorter color retention due to weaker keratin binding .

Comparison with Functional Analogs in Hair Dyes

2,4-Diaminophenoxyethanol HCl
  • Class : Phenylene diamine derivative.
  • Function : Oxidative dye precursor with broader color range (blonde to black) but higher allergenicity (↑ risk of contact dermatitis) .
  • Safety : Associated with stronger hematotoxicity (↓ RBC count, ↑ reticulocytes) compared to pyrazole-based dyes .
4-Chlororesorcinol
  • Class : Coupler agent.
  • Function : Enhances red tones but induces greater cytotoxicity (IC₅₀ < 10 µM in Hep-2 cells) than pyrazole derivatives .
  • Safety : Linked to thyroid disruption in rodent studies .
Isoxazole and Triazole Derivatives
  • Class : Heterocyclic analogs.
  • Function : Replace pyrazole rings in anti-proliferative agents (e.g., 4,5-diarylisoxazoles) but show weaker dyeing efficacy in cosmetics .

Research Insights and Limitations

  • Anti-Proliferative Potential: Pyrazole derivatives (e.g., 4,5-diarylpyrazoles) show comparable anticancer activity to isoxazoles and triazoles, suggesting structural flexibility in drug design . However, this property is irrelevant to cosmetic applications.
  • Toxicity Gaps: Long-term carcinogenicity data for hexyl pyrazole sulfate remain absent, though genotoxicity studies are largely negative .

Biological Activity

1-Hexyl 4,5-diamino pyrazole sulfate (CAS Number: 1361000-03-4) is a chemical compound primarily utilized in the cosmetic industry, particularly as an oxidative hair dye agent. Its biological activity has garnered attention due to its potential effects on human health and safety. This article reviews the biological properties, mechanisms of action, and safety assessments associated with this compound, drawing from diverse scientific sources.

1-Hexyl 4,5-diamino pyrazole sulfate is characterized by the following properties:

  • Molecular Formula : C9H18N4O4S
  • Molecular Weight : 231.31 g/mol (as hemisulfate)
  • Solubility : Water solubility of approximately 3.28 g/L .

The biological activity of 1-Hexyl 4,5-diamino pyrazole sulfate is influenced by its ability to interact with various biological targets. It is known to modulate enzymatic activities and may affect cellular pathways involved in hair pigmentation processes. The compound acts as a precursor in oxidative hair dye formulations, where it undergoes oxidation to form colored compounds that bind to hair fibers.

Toxicological Profile

A comprehensive safety assessment has been conducted to evaluate the potential risks associated with this compound. Key findings include:

  • Skin Absorption Studies : In studies involving human skin models, a maximum of 3.6 µg/cm² was observed to permeate through the skin over a 72-hour period, indicating limited systemic exposure under typical use conditions .
  • Cytotoxicity and Genotoxicity : Research indicates that while cytotoxic effects were noted at high concentrations (5000 µg/ml), no significant mutagenic effects were observed in human lymphocytes under metabolic activation conditions .

Case Studies

Several studies have examined the effects of 1-Hexyl 4,5-diamino pyrazole sulfate in various contexts:

  • Hair Dye Formulations : The compound has been extensively studied for its efficacy and safety as an oxidative hair dye component. Its stability and performance in dye formulations have been evaluated, confirming its role in achieving desired color outcomes without significant adverse effects on hair health .
  • Dermal Toxicity Studies : A dermal toxicity study demonstrated that the majority of the applied dose remained on the skin surface (87.5%), with minimal systemic absorption . This suggests a favorable safety profile for topical applications.

Comparative Analysis

The biological activity of 1-Hexyl 4,5-diamino pyrazole sulfate can be compared with other similar compounds used in hair dyes:

Compound NameCAS NumberBiological ActivitySafety Profile
1-Hexyl 4,5-Diamino Pyrazole Sulfate1361000-03-4Oxidative hair dye precursorLow systemic absorption; non-mutagenic
p-Phenylenediamine (PPD)106-50-3Hair dye agentKnown allergen; potential sensitizer
Resorcinol108-46-3Hair dye agentModerate toxicity; possible endocrine disruptor

Q & A

Q. What toxicological parameters should be prioritized in safety assessments of this compound?

  • Methodological Answer : Repeated dose toxicity studies should monitor hematological parameters (e.g., ↓hemoglobin, ↑MCV) via OECD 407 protocols. Genotoxicity assays (Ames test, micronucleus) are critical, as conflicting in vitro/in vivo results have been reported. Reproductive toxicity screening via zebrafish embryo models is recommended for preliminary risk assessment .

Advanced Research Questions

Q. How does the thermal decomposition mechanism of 1-Hexyl 4,5-diamino pyrazole sulfate inform its stability in oxidative formulations?

  • Methodological Answer : TG-MS and rapid-scan FTIR analyses reveal a two-stage decomposition: (1) C–NO₂ bond cleavage (if nitro derivatives are present) at 166–180°C, releasing NO₂, and (2) pyrazole ring fragmentation above 250°C. Kinetic modeling (Kissinger method) shows activation energy (Eₐ) ≈ 166 kJ/mol, critical for predicting shelf-life in hair dye formulations under varying humidity .

Q. What strategies resolve contradictions between in vitro genotoxicity data and epidemiological findings?

  • Methodological Answer : Discrepancies arise from metabolite-specific effects not captured in short-term assays. Use hepatic S9 fraction metabolic activation in comet assays to simulate in vivo conditions. Cross-validate with epidemiology studies controlling for confounding factors (e.g., concurrent exposure to other dyes) .

Q. How can electrochemical synthesis improve the sustainability of 1-Hexyl 4,5-diamino pyrazole sulfate derivatives?

  • Methodological Answer : Electrochemical methods using NiO(OH)/NaClO mediators enable C–N coupling at ambient conditions, avoiding high-temperature steps. Chronoamperometry optimizes charge transfer efficiency (current density ~10 mA/cm²), achieving 80–85% yield for azopyrazole derivatives. LC-MS monitors intermediate formation to minimize byproducts .

Q. What structure-activity relationships (SARs) govern the compound’s efficacy in oxidative hair dye formulations?

  • Methodological Answer : The hexyl chain enhances lipid solubility for follicular penetration, while the 4,5-diamino group facilitates oxidative coupling with intermediates like 2,4-diaminophenoxyethanol. Quantum mechanical calculations (DFT) show HOMO-LUMO gaps < 4 eV, correlating with redox activity in dye formation .

Data Contradiction Analysis

Q. How to address conflicting reports on hemoglobin reduction in toxicity studies?

  • Analysis : Variability arises from species-specific absorption (e.g., higher bioavailability in rodents vs. primates). Mitigate by using physiologically based pharmacokinetic (PBPK) models to extrapolate doses. Pair in vivo studies with in vitro hemoglobin oxidation assays using human erythrocytes .

Q. Why do some studies report negative genotoxicity while others suggest potential risks?

  • Analysis : Discrepancies stem from assay sensitivity thresholds. Negative results often use bacterial reverse mutation tests (Ames), which may miss mammalian cell-specific clastogenicity. Supplement with γ-H2AX foci assays in human keratinocytes to detect DNA double-strand breaks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Hexyl 4,5-diamino pyrazole sulfate
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